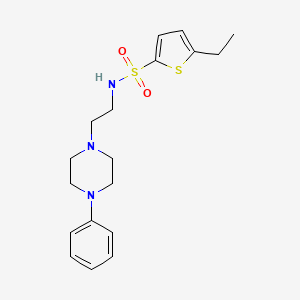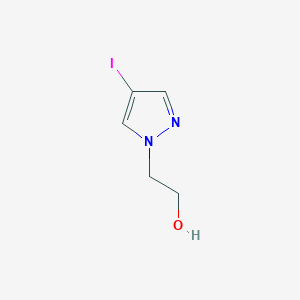
2-(4-Yodo-1H-pirazol-1-il)etanol
Descripción general
Descripción
2-(4-Iodo-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C5H7IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position of the pyrazole ring and an ethanol group at the 1-position makes this compound unique. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Aplicaciones Científicas De Investigación
2-(4-Iodo-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Análisis Bioquímico
Biochemical Properties
It is known that pyrazole derivatives, the family to which this compound belongs, have a broad range of biological activities . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Cellular Effects
Related pyrazole compounds have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that pyrazoles can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Metabolic Pathways
It is known that imidazole, a related compound, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Transport and Distribution
It is known that the compound is highly soluble in water and other polar solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol typically involves the iodination of a pyrazole derivative followed by the introduction of an ethanol group. One common method includes the reaction of 4-iodopyrazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodo-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyrazole derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Iodo-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-Hydro-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(4-Amino-1H-pyrazol-1-yl)ethanol or 2-(4-Mercapto-1H-pyrazol-1-yl)ethanol.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and iodine atom. The ethanol group may also play a role in enhancing its solubility and bioavailability. Further studies are needed to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
- 2-(4-Chloro-1H-pyrazol-1-yl)ethanol
- 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4-Iodo-1H-pyrazol-1-yl)ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can lead to different steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Propiedades
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYRYUORKTCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)
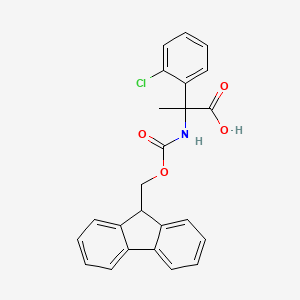
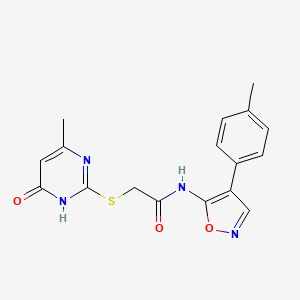
![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/new.no-structure.jpg)

![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)
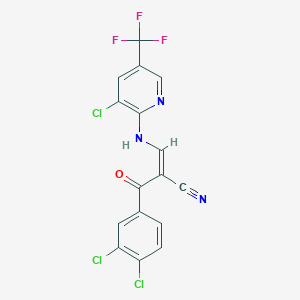

![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)
![4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2557591.png)

